![molecular formula C32H40N2O9 B606958 DBCO-NHCO-PEG4-acid CAS No. 1870899-46-9](/img/structure/B606958.png)
DBCO-NHCO-PEG4-acid
Overview
Description
DBCO-NHCO-PEG4-acid is an analog of DBCO-Acid with a hydrophilic PEG spacer arm, which improves water solubility . This reagent is a non-activated building block with enhanced solubility in aqueous media and can thus be used to derivatize amine-containing molecules through a stable amide bond .
Synthesis Analysis
DBCO-NHCO-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of DBCO-NHCO-PEG4-acid is C32H40N2O9 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
DBCO-NHCO-PEG4-acid is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-NHCO-PEG4-acid has a molecular weight of 596.67 . It is a solid at room temperature . The storage temperature is -20°C .Scientific Research Applications
Click Chemistry Reagent
DBCO-PEG5-Acid is a bifunctional click chemistry reagent . It reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst . This makes it a valuable tool in bioconjugation, drug delivery, and materials science.
Enhancing Water Solubility
The hydrophilic PEG (Polyethylene Glycol) spacer arm of DBCO-PEG5-Acid can increase the water solubility of compounds . This property is particularly useful in pharmaceutical applications, where improving the solubility of drug molecules can enhance their bioavailability and therapeutic effectiveness.
Improving Membrane Permeability
DBCO-PEG5-Acid can enhance the membrane permeability of compounds . This is crucial in drug delivery, as it allows therapeutic agents to cross biological barriers and reach their target sites more effectively.
Protein Labeling
DBCO-PEG5-Acid can be used for the introduction of the DBCO moiety into proteins or peptides . This is often done on the side chain of lysine residues or on amino-modified oligos . This property is widely used in proteomics for the study of protein function, interactions, and localization.
Surface Modification
DBCO-PEG5-Acid can react specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This makes it a useful tool for surface modification in material science and bioengineering.
Mechanism of Action
Target of Action
DBCO-PEG5-Acid, also known as DBCO-NHCO-PEG4-acid, primarily targets azide-bearing compounds or biomolecules . These azide groups are often introduced into biomolecules to enable their selective labeling or modification .
Mode of Action
The DBCO (Dibenzocyclooctyne) group in DBCO-PEG5-Acid is highly reactive and can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide functionalized compounds or biomolecules . This reaction occurs without the need for a copper (I) catalyst, resulting in a stable triazole linkage . The formation of this linkage allows for the selective modification of the azide-bearing target .
Biochemical Pathways
Therefore, it can be used to study biomolecules in complex model systems .
Pharmacokinetics
The pharmacokinetic properties of DBCO-PEG5-Acid are influenced by its polyethylene glycol (PEG) spacer. The hydrophilic PEG spacer arm increases the water solubility of the compound , which can enhance its bioavailability.
Result of Action
The result of the action of DBCO-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective labeling or modification of these targets, which can be used for various applications in bioengineering and drug delivery .
Action Environment
The reaction between DBCO-PEG5-Acid and azide-bearing biomolecules can be run either in organic solvent or in aqueous buffer depending on the solubility and property of substrate molecules . The hydrophilic PEG spacer of the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules . This suggests that the action, efficacy, and stability of DBCO-PEG5-Acid can be influenced by the properties of the reaction environment, including the solvent used and the presence of other biomolecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O9/c35-30(12-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-13-32(37)38)33-14-11-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIRDQMNBYUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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